Hexanophenone

Catalog No.
S773558
CAS No.
942-92-7
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanophenone

CAS Number

942-92-7

Product Name

Hexanophenone

IUPAC Name

1-phenylhexan-1-one

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3

InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1

Application in Pharmaceutical Chemistry

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Hexanophenone is utilized in the synthesis of various pharmaceutical compounds. Its ketone group is reactive and can be involved in the formation of complex molecules used in drug development.

Methods of Application:

    Synthesis of Derivatives: Hexanophenone derivatives are synthesized through reactions like Grignard reactions or Friedel-Crafts acylation.

    Experimental Conditions: Reactions are typically carried out under inert atmospheres with precise temperature control to ensure the desired product is obtained.

Results and Outcomes:

    Fungicidal Activity: Studies have shown that hexanophenone derivatives exhibit fungicidal properties.

Application in Flow Cytometry

Scientific Field: Cell Biology

Summary of Application: Hexanophenone is used in cell culture and transfection processes, which are integral to flow cytometry experiments.

Methods of Application:

    Cell Labeling: Cells are labeled with hexanophenone derivatives that fluoresce under specific conditions, aiding in their detection and sorting.

    Flow Cytometry Procedure: The labeled cells are passed through a flow cytometer, where they are sorted based on their fluorescence.

Results and Outcomes:

Application in Chemical Education

Summary of Application: Hexanophenone is used as a teaching tool in chemical education to demonstrate various organic reactions and synthesis techniques.

Methods of Application:

    Instructional Material: Creating instructional materials that detail the procedures and safety measures associated with hexanophenone.

Results and Outcomes:

This extended analysis further showcases the versatility of hexanophenone in a wide range of scientific fields, emphasizing its significance in both industrial and academic research .

Hexanophenone is an organic compound with the chemical formula C₁₃H₁₈O and a CAS registry number of 942-92-7. It appears as a colorless to pale yellow liquid with a melting point of 25-26 °C and a boiling point of 265 °C, exhibiting a density of 0.958 g/cm³ . This compound belongs to the class of ketones, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. Its structure consists of a hexanoyl group attached to a phenyl ring, making it an interesting compound for various chemical applications.

  • Hexanophenone may cause skin and eye irritation. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].
  • Specific data on its toxicity is limited, and further research may be required depending on the intended use [].

Please Note:

  • This analysis focuses on scientific research applications of hexanophenone. There might be other industrial uses not covered here.
  • Always consult Safety Data Sheets (SDS) before handling any chemical compound.
, notably:

  • Friedel-Crafts Acylation: This reaction involves the introduction of the hexanoyl group into an aromatic system using hexanoyl chloride and a Lewis acid catalyst such as aluminum chloride. This method is commonly used for synthesizing hexanophenone from benzene .
  • Reduction Reactions: Hexanophenone can undergo reduction to yield corresponding alcohols or other derivatives using reagents like sodium borohydride or lithium aluminum hydride .
  • Oxidation Reactions: The compound can also be oxidized, which may lead to the formation of carboxylic acids or other oxidized products depending on the conditions used .

Several methods exist for synthesizing hexanophenone:

  • Friedel-Crafts Acylation: The most common method involves reacting hexanoyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
  • Reduction of Hexanophenone Derivatives: Various reduction techniques can convert related compounds into hexanophenone.
  • Multi-step Synthesis: Other synthetic routes may involve multiple steps that include different reagents and conditions, such as using hydroxylamine hydrochloride or sodium tetrahydridoborate under controlled environments .

Hexanophenone finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of fragrances, flavoring agents, and other organic compounds.
  • Research: Its unique properties make it useful in experimental setups for studying reaction mechanisms and catalysis.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity .

Hexanophenone shares structural similarities with several other ketones and aromatic compounds. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
OctanophenoneC₁₅H₂₂OLonger carbon chain; higher boiling point
NonanophenoneC₁₆H₂₄OFurther extended carbon chain; distinct odor
BenzophenoneC₁₄H₁₁OContains two phenyl groups; used as UV filter
CyclohexanoneC₆H₁₁OCyclic structure; commonly used as a solvent

Hexanophenone is unique due to its specific combination of properties derived from both the hexanoyl group and the phenyl ring, which influence its reactivity and applications compared to these similar compounds.

XLogP3

3.5

Boiling Point

265.0 °C

Melting Point

27.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

942-92-7

Wikipedia

Hexanophenone

General Manufacturing Information

1-Hexanone, 1-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types